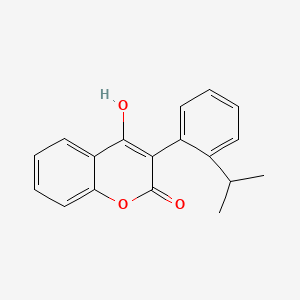

4-Hydroxy-3-(o-isopropylphenyl)coumarin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73791-15-8 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

4-hydroxy-3-(2-propan-2-ylphenyl)chromen-2-one |

InChI |

InChI=1S/C18H16O3/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)21-18(16)20/h3-11,19H,1-2H3 |

InChI Key |

GANAAJLJKAIISX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3 O Isopropylphenyl Coumarin and Analogues

Strategies for the Preparation of 4-Hydroxy-3-substituted Coumarins

The preparation of 4-hydroxy-3-substituted coumarins often utilizes 4-hydroxycoumarin (B602359) as a key precursor, which can be synthesized through several pathways. Once obtained, 4-hydroxycoumarin serves as a versatile starting material for introducing a wide range of substituents at the C3 position.

Condensation Reactions Utilizing 4-Hydroxycoumarin as a Precursor

Condensation reactions are a cornerstone in the synthesis of 3-substituted 4-hydroxycoumarins. These reactions typically involve the reaction of 4-hydroxycoumarin with various electrophiles.

One common approach is the condensation of 4-hydroxycoumarin with aldehydes. acs.orgnih.gov For instance, the reaction with aromatic aldehydes can lead to the formation of 3,3'-arylidene bis(4-hydroxycoumarin) derivatives. scirp.org This reaction can be catalyzed by various agents, including p-dodecylbenzenesulfonic acid (DBSA) in aqueous media or under microwave irradiation. scirp.org The condensation of 4-hydroxycoumarin with heterocyclic and unsaturated aldehydes and ketones has also been explored. nih.gov

Furthermore, 4-hydroxycoumarin can undergo condensation with active methylene (B1212753) compounds. For example, its reaction with ethyl benzoylacetate, diethyl malonate, dimethyl malonate, or ethyl cyanoacetate in the presence of a base like sodium hydride can yield various 3-substituted-4-hydroxycoumarins. nih.gov A novel one-pot, three-component reaction has been developed for the synthesis of 3-heteroaryl-coumarins using an acetylcoumarin synthon under ultrasonic irradiation with an eco-friendly catalyst. frontiersin.org

The Knoevenagel condensation is another important method. For example, the reaction of salicylaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine and acetic acid yields ethyl 2-oxo-2H-chromene-3-carboxylate, which can be further modified. nih.gov

| Reactants | Catalyst/Conditions | Product Type |

| 4-Hydroxycoumarin, Aldehydes | p-Dodecylbenzenesulfonic acid (DBSA), EtOH:H2O, reflux or microwave | 3,3'-Arylidene bis(4-hydroxycoumarin) |

| 4-Hydroxycoumarin, Active methylene compounds | Sodium hydride, Anhydrous THF | 3-Substituted-4-hydroxycoumarins |

| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid, EtOH | Ethyl 2-oxo-2H-chromene-3-carboxylate |

Deacylation and Decarboxylation Approaches in 4-Hydroxycoumarin Synthesis

The synthesis of the parent 4-hydroxycoumarin scaffold can be achieved through deacylation and decarboxylation reactions of its 3-substituted derivatives. sciepub.com

A simple and cost-effective method involves the acid-catalyzed deacylation of 3-acetyl-4-hydroxycoumarin. sciepub.comarabjchem.org Treatment of 3-acetyl-4-hydroxycoumarin with hydrochloric acid can produce 4-hydroxycoumarin in high yield. sciepub.com Similarly, 3-carbethoxy-4-hydroxycoumarin can undergo acid-catalyzed hydrolysis and subsequent decarboxylation to afford 4-hydroxycoumarin. sciepub.comsciepub.com

| Starting Material | Reagents/Conditions | Product | Yield |

| 3-Acetyl-4-hydroxycoumarin | Concentrated HCl | 4-Hydroxycoumarin | 90% sciepub.com |

| 3-Carbethoxy-4-hydroxycoumarin | Acid-catalyzed hydrolysis | 4-Hydroxycoumarin | - |

| 3-Acetyl-4-hydroxycoumarin | Concentrated H2SO4, H2O, Ethanol (B145695), Reflux/Ultrasonic bath | 4-Hydroxycoumarin | - samipubco.com |

Cleavage Reactions in the Formation of 4-Hydroxycoumarin Scaffolds

Cleavage reactions provide an alternative route to the 4-hydroxycoumarin core. One such method involves the cleavage of 4-allyl coumarinyl ether. sciepub.comarabjchem.org This reaction can be efficiently carried out using a catalytic amount of palladium on activated charcoal in methanol, in combination with ammonium (B1175870) formate. sciepub.comresearchgate.net Molecular iodine has also been reported to catalyze this transformation. sciepub.comarabjchem.org

Another approach involves the hydrolysis of intermediate compounds. For instance, the condensation of 2'-hydroxyacetophenone with trichloroacetonitrile yields an intermediate which, upon hydrolysis with potassium hydroxide, results in 4-hydroxycoumarin. sciepub.com

Specific Synthetic Routes for 3-Aryl-substituted Coumarins

The introduction of an aryl group, such as an o-isopropylphenyl group, at the 3-position of the coumarin (B35378) ring is a key step in synthesizing compounds like 4-hydroxy-3-(o-isopropylphenyl)coumarin. Various methods have been developed for this purpose, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Mechanistic Studies of Aryl Group Introduction at Position 3

The introduction of an aryl group at the C3 position of the coumarin nucleus often proceeds through mechanisms involving transition metal catalysis. For instance, in palladium-catalyzed reactions, the mechanism can involve the electrophilic palladation of the coumarin at the C3 position, which is favored due to its nucleophilic character. mdpi.com This is followed by subsequent steps leading to the formation of the C-C bond between the coumarin and the aryl group.

In rhodium-catalyzed reactions, a proposed mechanism for the C-H arylation of coumarin-3-carboxylic acids involves the coordination of the carboxyl group to the rhodium center, facilitating the coupling reaction. ias.ac.in

Catalyst Systems and Reaction Conditions for 3-Phenylcoumarin (B1362560) Synthesis

A variety of catalyst systems and reaction conditions have been employed for the synthesis of 3-arylcoumarins.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Cross-Coupling: This is a widely used method for forming C-C bonds. It involves the reaction of a coumarin derivative (e.g., a 3-bromocoumarin) with an arylboronic acid in the presence of a palladium catalyst. rsc.orgnih.gov Different palladium catalysts, such as Pd(PPh3)2Cl2, have been utilized. mdpi.com

Heck Reaction: The oxidative Heck reaction of coumarin-3-carboxylic acid with arylboronic acids, catalyzed by a palladium(II) species, can lead to C4-arylated products after protodecarboxylation at the C3 position. ias.ac.in

Desulfonative Arylation: The reaction of coumarins with arenesulfonyl chlorides or sodium arenesulfinates can proceed via Pd-catalyzed C-H bond activation to yield 3-aryl substituted products. mdpi.com

Other Metal-Catalyzed Reactions:

Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze the C-H arylation of coumarin-3-carboxylic acids. ias.ac.in Rhodium-catalyzed annulation of aryl thiocarbamates with internal alkynes is another route. nih.gov

Copper-Catalyzed Reactions: A visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization with terminal alkynes has been developed for the synthesis of 3-aromatic coumarins at room temperature. nih.gov

Zinc-Catalyzed Reactions: Zn(II) metal can catalyze the synthesis of 3-aryl coumarins from ynamides and salicylaldehyde. nih.gov

Metal-Free Reactions:

A transition-metal-free method for the regioselective arylation of coumarins with phenylboronic acid has been reported. nih.gov

Brønsted acid-catalyzed methodologies have been developed to afford 3-aryl coumarins from commercially available salicylaldehydes. nih.gov

| Reaction Type | Catalyst System | Substrates | Product |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst (e.g., Pd(PPh3)2Cl2) | 3-Bromocoumarin, Arylboronic acid | 3-Arylcoumarin |

| C-H Arylation | Rhodium(III) complex | Coumarin-3-carboxylic acid, Arylating agent | 4-Arylchroman-2-one (after decarboxylation) |

| Oxidative Cascade Cyclization | Copper catalyst, Visible light | Terminal alkynes | 3-Arylcoumarin |

| Metal-Free Arylation | - | Coumarin, Phenylboronic acid | 3-Arylcoumarin |

| Brønsted Acid-Catalyzed | Brønsted acid | Salicylaldehydes | 3-Arylcoumarin |

Derivatization and Structural Modification of this compound

Further functionalization of the this compound scaffold can be undertaken to explore structure-activity relationships and develop analogues with modified properties. These modifications can be targeted at either the coumarin ring system or the o-isopropylphenyl moiety.

Strategies for Further Functionalization on the Coumarin Ring System

The coumarin nucleus of this compound possesses several sites amenable to further chemical modification. The reactivity of the 4-hydroxycoumarin core allows for a range of derivatization reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the coumarin system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. arabjchem.org For instance, nitration of 4-hydroxycoumarin can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, typically at the C6 or C8 position. arabjchem.org Subsequent reduction of the nitro group can provide an amino functionality, which can be further derivatized.

Alkylation and Acylation of the 4-Hydroxy Group: The hydroxyl group at the C4 position can be alkylated or acylated to produce ethers and esters, respectively. sciepub.com These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. sciepub.com

Modification at the C3 Position: While the C3 position is already substituted with the o-isopropylphenyl group, further modifications are conceptually possible, although they might be sterically hindered.

Knoevenagel Condensation: The active methylene group that can be formed at the C3 position in the tautomeric form of 4-hydroxycoumarin can participate in Knoevenagel condensation with aldehydes to form 3,3'-arylidene bis(4-hydroxycoumarin) derivatives. scirp.org

Below is a table summarizing potential functionalization strategies for the coumarin ring:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Functional Group |

| Nitration | HNO₃/H₂SO₄ | C6, C8 | -NO₂ |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C6, C8 | -Br, -Cl |

| O-Alkylation | Alkyl halide, Base | C4 | -OR |

| O-Acylation | Acyl chloride, Base | C4 | -OCOR |

Modifications to the o-Isopropylphenyl Moiety

The o-isopropylphenyl group also offers opportunities for structural modification, which can influence the steric and electronic properties of the entire molecule.

Aromatic Substitution: The phenyl ring of the o-isopropylphenyl moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the isopropyl group (ortho-, para-directing) and the coumarin core will influence the position of substitution.

Modification of the Isopropyl Group: The isopropyl group itself can be a target for modification. For instance, benzylic bromination followed by nucleophilic substitution could introduce various functional groups at the benzylic position. Oxidation of the isopropyl group could lead to the formation of a hydroxyl or carbonyl group.

A summary of potential modifications to the o-isopropylphenyl moiety is presented in the table below:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Functional Group |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Phenyl ring (ortho/para to isopropyl) | -NO₂ |

| Electrophilic Halogenation | Br₂/FeBr₃ | Phenyl ring (ortho/para to isopropyl) | -Br |

| Benzylic Bromination | N-Bromosuccinimide, Initiator | Benzylic position of isopropyl group | -C(Br)(CH₃)₂ |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Isopropyl group | -C(OH)(CH₃)₂, -C(=O)CH₃ |

Stereoselective Synthesis and Chirality Considerations

The presence of a bulky o-substituted phenyl group at the C3 position of the 4-hydroxycoumarin ring can lead to restricted rotation around the C3-C(aryl) bond. This phenomenon, known as atropisomerism, can result in the existence of stable enantiomers if the rotational barrier is sufficiently high. The steric hindrance caused by the o-isopropyl group makes this compound a candidate for exhibiting such axial chirality.

Stereoselective Synthesis: The stereoselective synthesis of such atropisomeric compounds is a significant challenge in organic synthesis. Chiral auxiliaries or chiral catalysts could potentially be employed to induce enantioselectivity in the C-C bond formation step that connects the aryl group to the coumarin core. For instance, a stereoselective Suzuki-Miyaura coupling using a chiral palladium catalyst could be explored.

Chirality Analysis and Separation: The separation of enantiomers of chiral coumarins can be achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govmdpi.com Different types of CSPs, including polysaccharide-based and Pirkle-type columns, can be utilized for the resolution of racemic mixtures. mdpi.comnih.gov The separated enantiomers can then be characterized by their specific optical rotation and other chiroptical methods like circular dichroism (CD) spectroscopy.

The study of the rotational barrier and the stability of the atropisomers can be investigated using dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods.

The following table outlines key aspects of stereoselective synthesis and chirality in 3-aryl-4-hydroxycoumarins:

| Aspect | Methodologies |

| Stereoselective Synthesis | - Use of chiral auxiliaries- Asymmetric catalysis (e.g., chiral palladium catalysts) |

| Enantiomer Separation | - Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) |

| Chirality Analysis | - Polarimetry (measurement of optical rotation)- Circular Dichroism (CD) spectroscopy- Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy |

Advanced Analytical Characterization Techniques for 4 Hydroxy 3 O Isopropylphenyl Coumarin

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed insights into the connectivity of atoms, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H-NMR Spectroscopy provides data on the number, environment, and coupling of hydrogen atoms (protons). For 4-Hydroxy-3-(o-isopropylphenyl)coumarin, the expected proton signals would include:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The four protons on the coumarin's benzoyl ring and the four protons on the o-isopropylphenyl ring would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons.

Isopropyl Group Protons: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), characteristic of an isopropyl group. The methine proton signal would likely appear around δ 3.0-3.5 ppm, while the methyl signals would be further upfield.

Hydroxyl Proton: A broad singlet for the enolic hydroxyl group (-OH) on the coumarin (B35378) ring. Its chemical shift can be highly variable depending on the solvent and concentration, but it is often observed in the δ 5.0-12.0 ppm range and can exchange with D₂O.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would be expected to show 18 distinct carbon signals, corresponding to each unique carbon atom in the structure. Key expected chemical shifts include:

Carbonyl Carbon: A signal in the downfield region (δ ~160-165 ppm) corresponding to the lactone carbonyl carbon (C=O).

Aromatic and Olefinic Carbons: A cluster of signals between δ 100-160 ppm. This includes the carbons of both benzene (B151609) rings and the C3/C4 carbons of the pyrone ring. The C4 carbon bearing the hydroxyl group would be significantly downfield.

Isopropyl Group Carbons: Signals in the aliphatic region, with the methine carbon (-CH) appearing around δ 25-30 ppm and the methyl carbons (-CH₃) at a more upfield position (δ ~20-25 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Lactone C=O | - | ~162 |

| C4-OH | - | ~160 |

| C3 | - | ~105 |

| Coumarin Aromatic CHs | 7.2 - 8.1 (multiplets) | 115 - 135 |

| Phenyl Aromatic CHs | 7.1 - 7.5 (multiplets) | 125 - 145 |

| Isopropyl CH | 3.1 - 3.5 (septet) | 28 - 33 |

| Isopropyl CH₃ | 1.2 - 1.4 (doublet) | 22 - 25 |

| Hydroxyl OH | 5.0 - 12.0 (broad singlet) | - |

Note: These are predicted values based on typical shifts for 4-hydroxycoumarin (B602359) derivatives and substituted benzenes. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 2500 | Broad, Medium |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C-H (aliphatic) | Stretching | 2970 - 2870 | Medium |

| C=O (lactone) | Stretching | 1720 - 1680 | Strong |

| C=C (aromatic) | Stretching | 1620 - 1450 | Medium-Strong |

| C-O | Stretching | 1300 - 1100 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₈H₁₆O₃), the molecular weight is 280.11 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 280. A common and diagnostic fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring, which would yield a significant fragment ion at m/z = 252. Further fragmentation could involve the isopropyl group, such as the loss of a methyl radical (•CH₃, 15 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 280 | [C₁₈H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 265 | [M - CH₃]⁺ | Loss of a methyl radical |

| 252 | [M - CO]⁺• | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The 4-hydroxycoumarin core structure is a significant chromophore. The presence of the 3-phenyl substituent extends this conjugation. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic and pyrone ring systems. Generally, 3-substituted 4-hydroxycoumarins exhibit absorption maxima in the range of 280-380 nm.

Chromatographic Analysis

Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed for coumarin derivatives.

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity of a sample is determined by injecting a solution and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks indicates impurities.

For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The area under the peak for the target compound in an unknown sample can then be used to determine its precise concentration.

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water (often with 0.1% formic or acetic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector set at a λmax (e.g., ~310 nm) |

| Injection Volume | 5 - 20 µL |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of coumarin derivatives. bjbms.org It serves as a rapid and efficient method to monitor the progress of synthesis reactions, assess the purity of isolated products, and screen for the presence of specific compounds in a mixture. nih.govmdpi.com In the context of synthesizing this compound, TLC allows chemists to track the consumption of starting materials (e.g., a relevant phenol (B47542) and β-ketoester) and the formation of the desired coumarin product in near real-time. nih.gov

The procedure typically involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid stationary phase, such as silica (B1680970) gel 60 F₂₅₄, coated onto a supportive backing like aluminum. nih.govmdpi.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the solvent front ascends, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For coumarin derivatives, common mobile phase systems include mixtures of nonpolar and polar solvents, such as heptane/ethyl acetate (B1210297) or hexane/ethyl acetate. mdpi.comsemanticscholar.org The separation is visualized under UV light (typically at 254 nm or 366 nm), where coumarins often exhibit fluorescence, appearing as distinct spots. bjbms.org By comparing the retention factor (Rƒ) value of the product spot with that of the starting materials and a pure standard of this compound, the progress and completion of the reaction can be determined. The disappearance of reactant spots and the appearance of a single, well-defined product spot indicate a successful and clean reaction. This method is invaluable for optimizing reaction conditions such as time and temperature. chemmethod.com

Table 1: Representative TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates mdpi.com |

| Mobile Phase | Ethyl acetate/Heptane (e.g., 3:7 v/v) mdpi.com |

| Application | Reaction mixture spotted alongside starting material standards. |

| Development | Ascending chromatography in a sealed chamber. |

| Visualization | UV lamp at 254 nm and/or 366 nm. bjbms.org |

| Analysis | Comparison of Rƒ values of reactants and products. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition (primarily carbon, hydrogen, and nitrogen) of a pure organic compound. For a newly synthesized batch of this compound, this analysis serves as a fundamental verification of its empirical formula, C₁₈H₁₆O₃. uni.lu The technique provides quantitative data that confirms the mass percentages of carbon and hydrogen in the sample, which can then be compared against the theoretically calculated values derived from its molecular formula. semanticscholar.orgresearchgate.net

The process involves combusting a small, precisely weighed sample of the purified compound in an excess of oxygen. This combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of absorbers, and their quantities are measured with high precision. From these measurements, the original mass percentages of carbon and hydrogen in the sample are calculated.

For the structure of this compound to be confirmed, the experimentally determined percentages must align closely with the calculated theoretical values, typically within a narrow margin of ±0.4%. nih.gov This agreement provides strong evidence that the synthesized compound has the correct atomic composition, complementing the structural information obtained from spectroscopic methods. sigmaaldrich.com

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % (Calculated for C₁₈H₁₆O₃) | Experimental % (Found) |

| Carbon (C) | 77.12 | 77.08 |

| Hydrogen (H) | 5.75 | 5.79 |

Computational and Theoretical Studies on 4 Hydroxy 3 O Isopropylphenyl Coumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an atomic level. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure (the electron density) of many-body systems. asrjetsjournal.org For coumarin (B35378) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, energies, and various reactivity descriptors. researchgate.netnih.govopensciencepublications.com These calculations help in understanding the stability and antioxidant activities of 3-aryl-4-hydroxycoumarin derivatives by evaluating parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE). researchgate.netopensciencepublications.com Studies on related 3-substituted-4-hydroxycoumarins have used DFT to predict equilibrium molecular geometries and compare them with experimental data from X-ray diffraction, showing good agreement. nih.govmdpi.com The method is also crucial for calculating the thermodynamic parameters of formation reactions, indicating whether they are spontaneous or exothermic. asrjetsjournal.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.netchemrxiv.org Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net For coumarin derivatives, MEP analysis helps to identify the electropositive and electronegative parts of the molecule, highlighting potential sites for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net This analysis is crucial for predicting how the molecule will interact with biological receptors or other molecules. nveo.orgiphy.ac.cn

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and intermolecular interactions by analyzing the stabilization energies between donor and acceptor orbitals. researchgate.netresearchgate.net In coumarin derivatives, NBO analysis can reveal intramolecular charge transfer events, which are crucial for the molecule's bioactivity. nveo.org This method helps to quantify the stability arising from electron delocalization and hyperconjugative interactions, offering a deeper understanding of the molecule's electronic structure and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy and distribution of these orbitals are key indicators of a molecule's reactivity and stability. researchgate.netresearchgate.net For coumarin derivatives, the HOMO is often distributed over the conjugation plane. mdpi.com The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com FMO analysis is frequently used in computational studies of coumarins to elucidate charge transfer processes and predict their optoelectronic properties. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related 3-Substituted-4-Hydroxycoumarin Data derived from a study on 3-methoxycarbonyl-4-hydroxy coumarin using the DFT/6–311++G(d,p) method.

| Orbital | Energy (eV) |

| LUMO+1 | - |

| LUMO | -0.09207 |

| HOMO | -0.25767 |

| HOMO-1 | - |

| Energy Gap (LUMO-HOMO) | 0.1656 |

This interactive table is based on data for a structurally similar compound and illustrates the typical outputs of FMO analysis. nih.gov

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.govsamipubco.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of coumarin derivatives. researchgate.netarkat-usa.org These calculated values are often in good agreement with experimental spectra, aiding in the assignment of signals and confirmation of the molecular structure. samipubco.comresearchgate.netarkat-usa.org

IR Frequencies: The vibrational frequencies observed in an Infrared (IR) spectrum can also be calculated computationally. nih.govsamipubco.com Theoretical IR spectra for coumarin derivatives show characteristic bands for functional groups like C=O (lactone) and O-H stretching, which correlate well with experimental FT-IR data, although scaling factors are often applied to the calculated frequencies for better alignment. nih.govsamipubco.comarkat-usa.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related Coumarin Compounds This table presents representative data for coumarin derivatives to illustrate the correlation between calculated and observed values.

| Spectroscopic Data | Functional Group/Proton | Experimental Range | Computational Prediction Correlation |

| IR Frequency (cm⁻¹) | O–H stretch | 3111-3294 | Good with scaling factor arkat-usa.org |

| C=O stretch (lactone) | 1652-1715 | Good with scaling factor nih.govarkat-usa.org | |

| ¹H-NMR Chemical Shift (ppm) | Aromatic Protons | 6.9 - 7.8 | Good agreement samipubco.com |

| OH Proton | ~10.3 | Good agreement samipubco.com | |

| ¹³C-NMR Chemical Shift (ppm) | Aromatic Carbons | 113 - 155 | Good agreement samipubco.comresearchgate.net |

| C=O Carbon | ~160 - 180 | Good agreement samipubco.com |

This interactive table synthesizes typical data ranges found in the literature for hydroxycoumarin derivatives. nih.govsamipubco.comresearchgate.netarkat-usa.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For flexible molecules like 4-Hydroxy-3-(o-isopropylphenyl)coumarin, which has a rotatable isopropylphenyl group, different spatial arrangements (conformers) are possible. Computational methods can be used to identify the most stable conformers by calculating their potential energies. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. researchgate.net These simulations model the movements of atoms and molecules, offering insights into conformational changes, interactions with solvents, and binding processes with biological targets. researchgate.net For coumarin derivatives, MD simulations can help to understand how the molecule behaves in a biological environment, such as its interaction with protein active sites, which is a critical aspect of drug design and discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis is a computational methodology that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org In the context of 4-hydroxycoumarin (B602359) derivatives, these models are instrumental in predicting the activity of novel analogues and identifying the key molecular features that govern their function. nih.govnih.gov The development of a robust QSAR model involves several critical steps, including the careful selection of a dataset of compounds, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to ensure its predictive power. nih.gov

The foundation of any QSAR model lies in the molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated to represent its physicochemical characteristics. These descriptors are typically categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation they are derived from.

The selection of relevant descriptors is a crucial step to avoid overfitting and to create a model that is both simple and predictive. This is often achieved using algorithms that identify a subset of descriptors highly correlated with biological activity. nih.gov Studies on coumarin derivatives have highlighted the importance of descriptors related to lipophilicity, molecular complexity, and hydrogen bonding capabilities. nih.gov

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a molecule, related to its volume. | Quantifies the steric bulk of the o-isopropylphenyl substituent, which can affect binding to a receptor. |

This table presents examples of descriptor types commonly used in QSAR studies of coumarin derivatives. The relevance to the specific compound is inferred from general QSAR principles.

Once a large set of molecular descriptors has been calculated for a series of coumarin analogues, statistical methods are employed to reduce the dimensionality of the data and build the predictive model.

Principal Component Analysis (PCA) is an unsupervised learning technique used to reduce the complexity of a large descriptor matrix. researchgate.net It transforms the original, often correlated, descriptors into a new set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the data, allowing for the visualization of the relationships between compounds and the identification of outliers. In studies of coumarin derivatives, PCA can be used as a preliminary step to explore the data structure and select the most informative descriptors for subsequent regression analysis. researchgate.net

Partial Least Squares (PLS) Regression is a supervised statistical method commonly used in QSAR when the number of descriptors is large and there is a high degree of correlation among them. PLS builds a linear regression model by projecting the predictor variables (descriptors) and the response variable (biological activity) to a new space. It aims to find the latent variables in the descriptor space that best predict the latent variables in the activity space. For coumarin derivatives, PLS is effective in creating predictive models that are robust and less prone to overfitting than traditional multiple linear regression (MLR), especially when dealing with complex datasets. nih.gov

Table 2: Illustrative Application of PCA in Coumarin Descriptor Analysis

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

|---|---|---|---|

| PC1 | 7.8 | 45.9 | 45.9 |

| PC2 | 4.2 | 24.7 | 70.6 |

| PC3 | 2.1 | 12.3 | 82.9 |

| PC4 | 1.0 | 5.9 | 88.8 |

This is a hypothetical table illustrating how PCA results might be presented. It shows that the first two principal components (PC1 and PC2) account for over 70% of the total variance in the descriptor data, suggesting they capture the most significant information.

Computational studies provide valuable insights into how the three-dimensional structure of this compound influences its activity. The size, shape, and steric bulk of the substituents on the coumarin core are critical determinants of biological function. nih.gov

The o-isopropylphenyl group at the 3-position is of particular interest. Its presence introduces significant steric hindrance and defines a specific molecular shape. The ortho-isopropyl substitution restricts the rotation of the phenyl ring relative to the coumarin plane. This conformational rigidity can be crucial for achieving a precise orientation within a biological target's binding site.

Computational methods, such as conformational analysis and molecular field analysis (e.g., CoMFA), are used to explore these effects. These studies can map out the regions around the molecule where steric bulk is favorable or unfavorable for activity. For instance, a QSAR model might reveal that while a certain volume is required at the 3-position for optimal interaction, excessive bulk in a specific direction could lead to a steric clash, thereby reducing activity. The shape and size of 4-substituted coumarin derivatives have been shown to directly correlate with their biological activity. nih.gov The steric properties of the substituent, like the o-isopropylphenyl group, play a defining role in this relationship by influencing how the molecule fits into its target binding pocket.

Structure Activity Relationship Sar Investigations of 4 Hydroxy 3 O Isopropylphenyl Coumarin and Its Analogues

Impact of the o-Isopropylphenyl Moiety on Biological Activity

The placement of the isopropyl group on the 3-phenyl ring—whether at the ortho (o), meta (m), or para (p) position—can profoundly alter the molecule's three-dimensional shape and its interaction with target enzymes. Studies on related 3-aryl-4-hydroxycoumarins have shown that the location of a substituent on the phenyl moiety has a clear influence on activity. conicet.gov.ar

Table 1: Hypothetical Comparison of Isopropylphenyl Positional Isomers' Activity This table is illustrative, based on general SAR principles, as direct comparative experimental data was not found in the reviewed literature.

| Compound | Substituent Position | Expected Steric Hindrance | Potential Impact on Biological Activity |

|---|---|---|---|

| 4-Hydroxy-3-(o-isopropylphenyl)coumarin | Ortho | High | May decrease binding affinity due to steric clash near the active site. |

| 4-Hydroxy-3-(m-isopropylphenyl)coumarin | Meta | Moderate | May have intermediate activity, with less direct steric interference. |

The isopropyl group itself contributes to the molecule's properties in two primary ways: through its steric bulk and its electronic effects.

Steric Influence : The bulky nature of the isopropyl group increases the lipophilicity of the molecule. Lipophilicity is a key factor for coumarin-based anticoagulants, influencing absorption, distribution, and binding to the hydrophobic active site of the target enzyme, vitamin K epoxide reductase (VKOR). rsc.orgresearchgate.net However, as noted, the ortho position can lead to steric hindrance that negatively impacts the fit within the enzyme's binding pocket. conicet.gov.arresearchgate.net

Role of the 4-Hydroxy Group in Modulating Biological Effects

The 4-hydroxy group is an indispensable feature for the anticoagulant activity of this class of compounds. wikipedia.orghu.edu.jo 4-Hydroxycoumarin (B602359) itself is not an anticoagulant; the activity arises from the combination of the 4-hydroxycoumarin core with a large substituent at the 3-position. wikipedia.org

This hydroxyl group is crucial for several reasons:

Enzyme Inhibition : It is a key structural element for the inhibition of the enzyme vitamin K epoxide reductase (VKOR). nih.gov The 4-hydroxycoumarin scaffold acts as a structural analogue of Vitamin K, allowing it to competitively inhibit the enzyme.

Acidity and Tautomerism : The C4-hydroxyl group imparts acidic properties to the molecule, allowing it to exist as an anion at physiological pH. rsc.org This ionization is believed to be important for its biological action. The 4-hydroxycoumarin moiety can exist in different tautomeric forms, and the enolic form (4-hydroxy) is considered the most stable and biologically relevant for anticoagulant activity. rsc.org

Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, which can be a critical interaction for anchoring the molecule within the active site of its target enzyme. nih.gov Studies have shown that hydrogen bonding has a major effect on enzyme site binding for these derivatives. nih.gov

The removal or replacement of the 4-hydroxy group typically leads to a complete loss of anticoagulant activity, highlighting its essential role. nih.gov

Substituent Effects on the Coumarin (B35378) Ring System

Beyond the critical 3-position, substituents on the benzopyrone portion of the coumarin ring system can also modulate biological activity. mdpi.com The electronic properties of these substituents—whether they are electron-donating (activating) or electron-withdrawing (deactivating)—can alter the electron distribution of the entire fused ring system. nih.govresearchgate.net

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or additional hydroxyl (-OH) groups on the benzene (B151609) ring generally increase the electron density of the aromatic system. This can influence the molecule's metabolic profile and its interaction with target proteins.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or halogens (-Cl, -Br) withdraw electron density from the ring system. nih.govresearchgate.net In some series of 4-hydroxycoumarin derivatives, the presence of a halogen, particularly chlorine at the para-position of an aromatic ring, has been shown to result in potent anticoagulant activity. nih.gov

Comparative SAR Studies with Other Known Coumarin Derivatives (e.g., Warfarin, Dicoumarol)

Comparing this compound with established anticoagulants like Warfarin and Dicoumarol provides valuable SAR insights. All three molecules share the essential 4-hydroxycoumarin pharmacophore but differ significantly at the 3-position, which accounts for their varied potencies and pharmacokinetic profiles.

Dicoumarol : This is a symmetrical molecule, essentially two 4-hydroxycoumarin units linked by a methylene (B1212753) bridge at their 3-positions. pinellinutraceuticals.comwikipedia.org Its discovery was the starting point for this class of anticoagulants. wikipedia.org Compared to this compound, Dicoumarol is a larger, more rigid structure.

Warfarin : Warfarin features a larger, more complex, and flexible side chain at the 3-position: -(CH(C₆H₅)CH₂C(O)CH₃). This side chain contains a ketone group and a chiral center, leading to (R)- and (S)-enantiomers with different potencies. rsc.org The phenprocoumon (B610086) molecule, which is structurally similar to Warfarin, has the S(-)-enantiomer as its more stable form. rsc.org The lipophilicity and specific stereochemistry of this side chain are optimized for potent inhibition of VKOR. researchgate.net

The o-isopropylphenyl group of the subject compound is less complex than Warfarin's side chain. It is highly lipophilic but lacks the hydrogen-bonding capabilities of Warfarin's ketone group. The steric bulk is positioned differently, being a relatively constrained aromatic substituent rather than a flexible chain. These differences in size, lipophilicity, flexibility, and potential for specific interactions at the 3-position are the primary drivers for the observed differences in anticoagulant potency among these compounds.

Table 2: Structural and Property Comparison of 4-Hydroxycoumarin Anticoagulants

| Compound | Substituent at 3-Position | Key Structural Features | Relative Lipophilicity (log P) |

|---|---|---|---|

| Dicoumarol | 3-methylene-bis(4-hydroxycoumarin) | Symmetrical, large, relatively rigid | High |

| Warfarin | -(CH(C₆H₅)CH₂C(O)CH₃) | Flexible chain, chiral center, ketone group | High (approx. 2.9-3.2) researchgate.net |

| This compound | o-isopropylphenyl | Bulky, lipophilic aromatic ring, sterically hindered | High (estimated) |

Mechanistic Research of 4 Hydroxy 3 O Isopropylphenyl Coumarin’s Biological Effects

Molecular Target Elucidation

Investigations into the molecular targets of 4-hydroxycoumarin (B602359) derivatives have identified several proteins and receptors that are modulated by this class of compounds. The core coumarin (B35378) structure serves as a versatile scaffold for interacting with various biological macromolecules.

The 4-hydroxycoumarin framework is a key feature in a variety of enzyme inhibitors. Studies have demonstrated that derivatives of this scaffold can interact with a wide range of enzymes, suggesting a broad potential for biological activity.

DNA Gyrase and Topoisomerases: Coumarin-based antibiotics are known to target bacterial DNA gyrase, a type II topoisomerase. nih.gov These compounds typically bind to the B subunit of the enzyme, inhibiting its ATPase activity and, consequently, the DNA supercoiling process that is essential for bacterial DNA replication. nih.govresearchgate.netnih.gov The mechanism is not considered simple competitive inhibition; instead, the drugs may stabilize an enzyme conformation that has a low affinity for ATP. nih.gov

Heat Shock Protein 90 (Hsp90): The Hsp90 molecular chaperone has emerged as a significant target in disease therapy, and some 3-phenylcoumarins have been shown to modulate its function. nih.govnih.gov While research on N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzene sulfonamide, a structurally related scaffold, showed weak Hsp90 inhibition, it provided a basis for the development of more potent analogs. nih.govnih.gov

Carbonic Anhydrases (CAs): Coumarins represent a distinct class of CA inhibitors that act as "prodrug inhibitors". nih.gov The enzyme's esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. nih.gov This product then binds to the entrance of the enzyme's active site, conferring isoform-selective inhibition. nih.gov Studies on 4-hydroxycoumarin derivatives have demonstrated inhibitory activity against carbonic anhydrase-II, with some compounds showing IC50 values in the micromolar range. researchgate.netscielo.br

Acetylcholinesterase (AChE): Various coumarin derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in cholinergic neurotransmission. nih.gov The planar coumarin ring is thought to interact with the peripheral anionic site of the enzyme. mdpi.com Derivatives with substitutions at the 3 and/or 4 positions have shown notable anti-AChE activities. nih.govmdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Several studies have shown that coumarin derivatives can act as tyrosinase inhibitors. nih.govnih.govnih.gov In particular, geranyloxycoumarin derivatives have been found to exhibit better activity than their hydroxycoumarin precursors, with some showing significantly higher potency than the standard inhibitor, arbutin. mdpi.comresearchgate.netdoaj.org

Table 1: Enzyme Inhibition by Coumarin Derivatives

Enzyme Coumarin Derivative Class Key Findings Reference DNA Gyrase (a Topoisomerase) Coumarin Antibiotics Inhibit ATPase activity of the B subunit. [11, 32] Hsp90 3-Phenylcoumarins Identified as modulators of Hsp90. [9, 17] Carbonic Anhydrase-II 4-Hydroxycoumarin Derivatives Act as prodrug inhibitors; IC50 values of 263 µM and 456 µM for specific derivatives. [1, 3, 14] Acetylcholinesterase Substituted Coumarins Derivatives show moderate to remarkable inhibitory activity (IC50 values from nM to µM range). nih.gov Tyrosinase Geranyloxycoumarins Showed potent inhibition, with one derivative being twice as active as arbutin. [23, 25, 28]

The structural characteristics of the 3-phenylcoumarin (B1362560) scaffold allow it to mimic endogenous molecules and interact with specific receptors. Research has shown that these compounds can bind to nuclear hormone receptors and other receptor types.

It has been demonstrated that 3-phenylcoumarins can mimic the binding of steroids in the estrogen receptor (ER), offering a potential mechanism to affect ER activity. nih.gov The phenolic group present in many active coumarin derivatives can mimic the phenolic A-ring of estradiol, allowing it to form hydrogen bonds with key residues like Glu353 and Arg394 in the receptor's binding site. nih.gov While not coumarins, structurally related morphan derivatives have been synthesized and shown to have high, selective affinity for the μ-opioid receptor, indicating that the core phenyl-substituted scaffold can be adapted for various receptor targets. nih.govnih.gov

Cellular and Subcellular Mechanisms of Action

Beyond direct enzyme or receptor interaction, coumarin derivatives elicit a range of effects at the cellular and subcellular levels, influencing fundamental processes such as cell division, survival, and tissue development.

Coumarin and its derivatives have been shown to possess cytostatic and cytotoxic effects on various cell lines. For instance, coumarin itself was found to be cytotoxic to human cervical cancer (HeLa) cells, inducing a G0/G1 phase cell cycle arrest. nih.gov Similarly, a synthetic biscoumarin derivative demonstrated a strong cytostatic effect on Lewis lung cancer cells, inhibiting their proliferation and causing cell cycle arrest in the G2/M phase. nih.gov Certain 7-diethylaminocoumarin compounds have also been reported to strongly inhibit the proliferation of various cancer cell lines. nih.gov

The antiproliferative effects of coumarins are often linked to the induction of apoptosis, or programmed cell death. In HeLa cells, coumarin treatment leads to apoptosis through a mechanism dependent on mitochondria and caspase-3 activation. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c. nih.gov In a different study, a synthetic biscoumarin was found to induce apoptosis in lung cancer cells by increasing the expression of Receptor-Interacting Protein Kinase 1 (RIP1). nih.gov

Table 2: Cellular and Subcellular Effects of Coumarin Derivatives

Cellular Process Coumarin Derivative Cell Line/Model Observed Effect Mechanism Reference Cellular Proliferation Coumarin HeLa (Cervical Cancer) Cytotoxic, induced G0/G1 arrest. Downregulation of G0/G1-associated proteins. researchgate.net Cellular Proliferation Biscoumarin (Synthetic) Lewis Lung Cancer Inhibited proliferation, induced G2/M arrest. Not specified. mdpi.com Apoptosis Coumarin HeLa (Cervical Cancer) Induced apoptosis. Mitochondrial pathway, caspase-3 activation, altered Bcl-2/Bax ratio. researchgate.net Apoptosis Biscoumarin (Synthetic) Lewis Lung Cancer Induced apoptosis. Increased expression of RIP1. mdpi.com Angiogenesis Coumarin Derivative (Compound #2) Zebrafish & Chick Embryo Anti-angiogenic activity. Altered expression of vascular growth genes (flt1, cdh5, nrp1a). nih.gov

Modulation of Oxidative Stress Responses

There is no specific research data available detailing the modulation of oxidative stress responses by 4-Hydroxy-3-(o-isopropylphenyl)coumarin.

While this specific derivative has not been studied, the broader class of 4-hydroxycoumarins has been a subject of interest for antioxidant properties. nih.govresearchgate.net In general, the antioxidant potential of coumarin derivatives is often linked to the number and position of hydroxyl groups and other substituents on the coumarin scaffold. nih.govnih.gov These groups can donate hydrogen atoms to scavenge reactive oxygen species (ROS) such as hydroxyl and superoxide (B77818) radicals, thereby mitigating oxidative stress. nih.govjaper.in Studies on various hydroxylated coumarins have evaluated their ability to inhibit lipid peroxidation and scavenge free radicals in different in vitro assays. nih.govnih.gov However, without direct experimental evidence, the antioxidant or pro-oxidant activity of this compound remains uncharacterized.

Table 1: Research Findings on this compound and Oxidative Stress

| Assay Type | Findings for this compound |

|---|---|

| Free Radical Scavenging (e.g., DPPH, ABTS) | No data available |

| Lipid Peroxidation Inhibition | No data available |

| Cellular Antioxidant Activity | No data available |

| Reactive Oxygen Species (ROS) Measurement | No data available |

Antiviral Mechanism Delineation (e.g., HIV-1 Reverse Transcriptase, HIV-1 Integrase)

Specific studies delineating the antiviral mechanism of this compound, including its potential inhibitory effects on HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN), have not been reported in the scientific literature.

The coumarin nucleus is a scaffold found in numerous compounds investigated for anti-HIV activity. researchgate.netmdpi.com Different classes of coumarins have shown inhibitory effects on various stages of the HIV replication cycle. For instance, certain 4-phenylcoumarins have been identified as inhibitors of HIV transcription. nih.gov Other coumarin derivatives have been reported to inhibit key viral enzymes essential for replication. mdpi.com Both HIV-1 RT, which converts viral RNA into DNA, and HIV-1 IN, which integrates the viral DNA into the host genome, are validated targets for antiretroviral drugs. While various coumarins have been explored as potential inhibitors of these enzymes, no such activity has been documented specifically for this compound.

Table 2: Antiviral Mechanistic Data for this compound

| Viral Target | Method of Action | IC₅₀ / EC₅₀ | Findings for this compound |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Inhibition | Not Applicable | No data available |

| HIV-1 Integrase | Inhibition | Not Applicable | No data available |

| Other (e.g., HIV Transcription) | Not Applicable | Not Applicable | No data available |

Mechanistic Insights from In Vitro Cellular Models

No published research provides mechanistic insights into the effects of this compound using in vitro cellular models.

In vitro cell-based assays are fundamental for understanding the biological effects of a compound at the cellular level. Such studies can reveal mechanisms related to cytotoxicity, cell cycle modulation, apoptosis, and the regulation of specific signaling pathways. Various 4-hydroxycoumarin derivatives have been evaluated in different cell lines to assess activities ranging from anti-tumor to anti-inflammatory effects. nih.gov For example, studies on other 3-phenylcoumarin derivatives have used cell lines like MT-2 to assess anti-HIV replication activity. nih.govresearchgate.net However, this compound has not been the subject of such investigations, and therefore, its cellular effects and mechanisms of action are currently unknown.

Table 3: Summary of In Vitro Cellular Model Studies on this compound

| Cell Line | Assay Performed | Mechanistic Finding |

|---|---|---|

| Not Applicable | Not Applicable | No data available |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxycoumarins (class) |

| 3-phenylcoumarins (class) |

Synthetic Applications and Future Research Directions

Rational Design and Synthesis of Novel 4-Hydroxy-3-(o-isopropylphenyl)coumarin Analogues

The rational design of new analogues focuses on systematically modifying the core structure to explore the structure-activity relationship (SAR) and optimize therapeutic properties.

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for rapidly generating and evaluating large numbers of diverse compounds. For the 4-hydroxycoumarin (B602359) scaffold, multicomponent reactions (MCRs) are particularly well-suited for building molecular libraries. A common approach involves the condensation of 4-hydroxycoumarin, an aldehyde, and a third component, which can be a C-H acid or another nucleophile.

By using 4-hydroxycoumarin and 2-isopropylbenzaldehyde (B1297908) as fixed starting materials, a library of analogues of this compound can be generated by varying the third reactant. This allows for the introduction of a wide range of functional groups and scaffolds at the benzylic position adjacent to the C3 carbon, enabling a broad exploration of the chemical space around the core molecule.

Interactive Data Table: Hypothetical Combinatorial Library of this compound Analogues

| Analogue ID | Variable Reactant (Third Component) | Resulting Modification at Benzylic Position | Potential Application |

|---|---|---|---|

| A-001 | Malononitrile | Addition of a dicyanomethyl group | Anticancer agent screening |

| A-002 | Dimedone | Addition of a dimedone moiety | Anti-inflammatory assays |

| A-003 | Barbituric Acid | Addition of a barbiturate (B1230296) ring | CNS activity screening |

| A-004 | 4-Hydroxy-6-methyl-2-pyrone | Addition of a pyrone ring system | Antiviral agent screening |

This strategy facilitates the efficient synthesis of numerous derivatives, which can then be subjected to HTS to identify lead compounds for various therapeutic targets. valuates.comresearchgate.net

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties—such as size, shape, electron distribution, and lipophilicity—to enhance its biological activity, selectivity, or metabolic stability. nih.gov For this compound, several bioisosteric modifications can be envisioned.

Modification of the Phenyl Ring: The o-isopropylphenyl group can be replaced with other substituted aromatic or heteroaromatic rings to probe interactions with biological targets. For instance, replacing the isopropyl group with a trifluoromethyl group could alter electronic properties and metabolic stability.

Modification of the Coumarin (B35378) Scaffold: The core coumarin ring system itself can be modified. The lactone oxygen can be replaced with sulfur (thiocoumarin) or nitrogen (quinolone), which can significantly alter the compound's reactivity and binding characteristics. nih.gov The hydroxyl group at the C4 position is crucial for the anticoagulant activity of many coumarins, but its replacement with an amino or thiol group could unlock different biological activities.

Interactive Data Table: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 4-OH (Hydroxyl) | -NH2 (Amino), -SH (Thiol) | Alter hydrogen bonding capacity and explore new biological targets. |

| -C(CH3)2 (Isopropyl) | -CF3 (Trifluoromethyl), Cyclopropyl | Modify lipophilicity, metabolic stability, and steric profile. |

| Lactone Oxygen | Sulfur (S) | Creates a thiocoumarin scaffold with different electronic and binding properties. |

| Benzene (B151609) Ring of Coumarin | Pyridine (B92270) Ring | Introduce a nitrogen atom to alter solubility and potential for hydrogen bonding. |

These modifications, guided by computational modeling and SAR data, can lead to the development of analogues with improved potency, reduced off-target effects, and better pharmacokinetic profiles.

Advanced Applications in Chemical Biology

Beyond direct therapeutic applications, the 4-hydroxycoumarin scaffold is a valuable tool in chemical biology for probing and understanding complex biological systems.

The intrinsic fluorescence of the coumarin nucleus makes it an excellent platform for the development of chemical probes. nih.gov By conjugating the this compound scaffold to specific recognition motifs or environmentally sensitive dyes, probes can be designed for various applications, including bioimaging. nih.gov

For example, a derivative could be functionalized with a reactive group that covalently binds to a specific enzyme's active site, allowing for its visualization within cells. Alternatively, modifications to the coumarin ring can be made to create a "turn-on" fluorescent probe, where fluorescence is quenched until the probe interacts with its specific target, such as a metal ion or a reactive oxygen species. nih.govmdpi.com The design of such probes based on the this compound structure could enable the study of biological processes with high spatial and temporal resolution.

Prodrug strategies are employed to overcome issues with drug delivery, such as poor solubility, low permeability, or lack of target specificity. The 4-hydroxyl group of the coumarin is an ideal handle for prodrug design. It can be masked with a promoiety, rendering the drug inactive until it reaches the target tissue or cell type, where a specific enzyme cleaves the moiety to release the active compound. nih.gov

For instance, the hydroxyl group of this compound could be esterified with a group that is selectively cleaved by an enzyme overexpressed in cancer cells. This would lead to the targeted release of the active coumarin derivative at the tumor site, potentially increasing efficacy while minimizing systemic toxicity. This approach has been explored for RGD peptidomimetics, where masking polar functional groups with a coumarin-based system improved cell permeability. nih.gov

Future Perspectives in Therapeutic Research and Drug Discovery

The future of research on this compound and its analogues is promising, with several key directions poised for exploration. The versatility of the 4-hydroxycoumarin scaffold suggests that its derivatives could be active against a wide range of diseases beyond their traditional use as anticoagulants, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov

Future work will likely focus on:

Exploring New Biological Targets: High-throughput screening of combinatorial libraries of this compound analogues against a diverse panel of biological targets may uncover novel therapeutic applications.

Advanced Synthesis Methods: The development of more efficient, sustainable, and stereoselective synthetic methods will be crucial for accessing complex and novel analogues. arabjchem.org

Computational Chemistry and AI: The use of in silico methods, including molecular docking and artificial intelligence, will play an increasingly important role in rationally designing the next generation of coumarin-based therapeutics, predicting their activity, and optimizing their properties. nih.gov

Personalized Medicine: As our understanding of disease biology deepens, there may be opportunities to develop coumarin derivatives tailored to specific patient populations or disease subtypes. valuates.com

Q & A

Basic: What are the primary synthetic routes for 4-hydroxy-3-(o-isopropylphenyl)coumarin and its derivatives?

Methodological Answer:

The synthesis typically starts with 2-hydroxyacetophenones as precursors. A common approach involves:

Coumarin Core Formation : Cyclocondensation of 2-hydroxyacetophenone derivatives with ethyl acetoacetate or substituted malonic esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

C3-Substitution : Introduction of the o-isopropylphenyl group via electrophilic substitution or transition metal-catalyzed coupling (e.g., CuI-mediated alkynylation for functionalized derivatives) .

Purification : Recrystallization or column chromatography using ethyl acetate/hexane gradients.

For derivatives, hydrazone or iminoethyl groups can be appended at C3 for enhanced bioactivity .

Basic: How is the antioxidant capacity of 4-hydroxycoumarin derivatives experimentally evaluated?

Methodological Answer:

Antioxidant activity is assessed using:

- Cyclic Voltammetry (CV) : Measures oxidation potentials to evaluate electron-donating capacity (e.g., 4-hydroxy-3-aryl derivatives show lower potentials with electron-donating substituents) .

- ORAC Assay : Quantifies peroxyl radical scavenging via fluorescein decay kinetics .

- ESR Spectroscopy : Direct detection of radical scavenging (e.g., DMPO spin-trapping for hydroxyl radicals) .

- Structure-Activity Correlation : C3-aryl substituents with electron-donating groups (e.g., -OH, -OCH₃) enhance activity, while electron-withdrawing groups reduce it .

Advanced: How can structure-activity relationship (SAR) studies optimize anticoagulant properties in 4-hydroxycoumarin derivatives?

Methodological Answer:

SAR strategies include:

- C3 Substituent Engineering :

- In Silico Docking : Molecular dynamics simulations predict binding affinity to VKOR or serum albumin (e.g., Warfarin’s binding mode validated via crystallography) .

- Metabolic Stability : Introduction of fluorine or trifluoromethyl groups (e.g., flocoumafen) reduces CYP450-mediated degradation .

Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values) in antiparasitic studies be resolved?

Methodological Answer:

Contradictions arise from:

- Assay Conditions : Variations in parasite strain (e.g., T.b. brucei vs. T.cruzi), incubation time, or solvent (DMSO toxicity thresholds) .

- Structural Isomerism : Cis/trans isomer ratios in tetralinyl or trifluoromethylbenzyl derivatives (e.g., flocoumafen’s 60:40 cis:trans ratio impacts activity) .

- Standardization Steps :

Advanced: What computational methods are used to predict the reactivity of 4-hydroxycoumarin derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess intramolecular hydrogen bonding (e.g., O-H···O=C stabilization in 4-hydroxy group) .

- NMR Chemical Shift Prediction : GIAO methods correlate experimental [¹H/¹³C NMR] data with substituent effects (e.g., deshielding of C4 in fluorophenyl derivatives) .

- ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration (critical for CNS-targeted anticoagulants) .

Basic: What analytical techniques confirm the structural integrity of synthesized derivatives?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Exact mass verification (e.g., [M+Na]⁺ for C₁₆H₁₁O₃FNa: m/z 293.0587) .

- X-ray Crystallography : Resolves stereochemistry (e.g., cis/trans isomerism in tetralinyl derivatives) .

Advanced: How do substituents at C3 influence pharmacological profiles beyond anticoagulation?

Methodological Answer:

- Antiparasitic Activity : 3-(N-benzylphenyliminoethyl) groups in coumarin derivatives show IC₅₀ = 0.90 μM against T.b. brucei due to hydrophobic interactions with parasite membranes .

- Antioxidant vs. Cytotoxicity Trade-offs : Electron-rich C3 substituents (e.g., -OH) enhance antioxidant capacity but may increase cytotoxicity via ROS overproduction .

- Anticancer Potential : 3-(Phenylethynyl) derivatives induce apoptosis in leukemia cells via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.